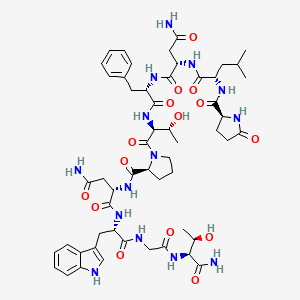
Adipokinetic hormone I (Locusta migratoria)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipokinetic hormone I is a neuropeptide hormone found in the African migratory locust, Locusta migratoria. This hormone plays a crucial role in regulating energy metabolism during prolonged flight by mobilizing lipids and carbohydrates from the fat body to the flight muscles . It is one of several adipokinetic hormones identified in locusts, with others including adipokinetic hormone II and III .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adipokinetic hormone I can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of adipokinetic hormone I involves large-scale SPPS, followed by purification using HPLC. The process is optimized for high yield and purity, ensuring the hormone’s biological activity is retained .
Chemical Reactions Analysis
Types of Reactions: Adipokinetic hormone I undergoes various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs and standard peptide coupling reagents are used in SPPS.
Major Products:
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Free thiol-containing peptide.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Adipokinetic hormone I has several scientific research applications:
Mechanism of Action
Adipokinetic hormone I exerts its effects by binding to specific receptors on the fat body cells, activating a signaling cascade that leads to the mobilization of lipids and carbohydrates . The hormone stimulates the production of cyclic adenosine monophosphate (cAMP), which activates glycogen phosphorylase and lipase enzymes, resulting in the breakdown of glycogen and triglycerides . The released energy substrates are then transported to the flight muscles for use during prolonged flight .
Comparison with Similar Compounds
Adipokinetic hormone I is similar to other adipokinetic hormones found in locusts, such as adipokinetic hormone II and III . it is unique in its specific amino acid sequence and receptor binding affinity . Other similar compounds include:
Adipokinetic hormone II: Another neuropeptide hormone in Locusta migratoria with similar functions but different amino acid sequence.
Adipokinetic hormone III: Found in the desert locust, Schistocerca gregaria, with distinct structural and functional properties.
Properties
Molecular Formula |
C54H74N14O15 |
|---|---|
Molecular Weight |
1159.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C54H74N14O15/c1-26(2)19-34(61-48(77)33-16-17-42(73)60-33)49(78)64-37(22-40(55)71)50(79)62-35(20-29-11-6-5-7-12-29)52(81)67-45(28(4)70)54(83)68-18-10-15-39(68)53(82)65-38(23-41(56)72)51(80)63-36(21-30-24-58-32-14-9-8-13-31(30)32)47(76)59-25-43(74)66-44(27(3)69)46(57)75/h5-9,11-14,24,26-28,33-39,44-45,58,69-70H,10,15-23,25H2,1-4H3,(H2,55,71)(H2,56,72)(H2,57,75)(H,59,76)(H,60,73)(H,61,77)(H,62,79)(H,63,80)(H,64,78)(H,65,82)(H,66,74)(H,67,81)/t27-,28-,33+,34+,35+,36+,37+,38+,39+,44+,45+/m1/s1 |
InChI Key |
CBCYLWRKHYMJDA-KGFCHOLISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
